![molecular formula C12H8Cl2F2N2S2 B2597138 6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline CAS No. 2470440-38-9](/img/structure/B2597138.png)
6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline
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Overview
Description
“6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline” is an organic compound with the CAS Number: 2470440-38-9. It has a molecular weight of 353.24 and its IUPAC name is 6,6’-disulfanediylbis (3-chloro-2-fluoroaniline) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8Cl2F2N2S2/c13-5-1-3-7 (11 (17)9 (5)15)19-20-8-4-2-6 (14)10 (16)12 (8)18/h1-4H,17-18H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Synthesis and Characterization of Fluorinated Compounds
Research in the field of fluorinated compounds often involves the synthesis of novel molecules for potential applications in materials science, medicinal chemistry, and environmental studies. For example, the study on the synthesis of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards showcases the importance of precise chemical synthesis techniques in creating compounds for specific scientific purposes, highlighting the utility of Suzuki-coupling methods for generating analogues of environmentally significant molecules (Sott, Hawner, & Johansen, 2008).
Applications in Materials Science
The development of materials with specific chemical functionalities can lead to advancements in technology and environmental remediation. For instance, the preparation and characterization of composite cation-exchange membranes for metal ion removal from aqueous solutions demonstrate the role of chemically synthesized materials in addressing environmental pollution. This research indicates the potential of using fluorinated polymers for the efficient removal of toxic metals like chromium (III) and copper (II) through processes like Donnan dialysis (Koseoglu, Kır, Özkorucuklu, & Karamızrak, 2010).
Catalysis and Chemical Reactions
The exploration of novel catalysts and reaction mechanisms is a key area of research in the chemical sciences. Aromatic disulfide metathesis, for example, presents a unique room-temperature dynamic covalent chemistry that can be utilized for the design of self-healing polymeric materials. This research underscores the potential for using specific chemical functionalities to create materials with novel properties, such as the ability to heal damage without external intervention (Rekondo et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-[(2-amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F2N2S2/c13-5-1-3-7(11(17)9(5)15)19-20-8-4-2-6(14)10(16)12(8)18/h1-4H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUMHBIICXXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1SSC2=C(C(=C(C=C2)Cl)F)N)N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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